4-[(benzylsulfonyl)amino]benzenesulfonamide
Description
Properties
IUPAC Name |
4-(benzylsulfonylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c14-21(18,19)13-8-6-12(7-9-13)15-20(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDMDPFVGWJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(benzylsulfonyl)amino]benzenesulfonamide typically involves the reaction of benzylsulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation under controlled conditions. Key findings include:
In carboxyanhydrase (CA) inhibition studies, oxidized derivatives demonstrated enhanced binding affinity (Kᵢ = 8.3 nM for CA II) compared to parent compounds .
Reduction Reactions
Reduction primarily targets the sulfonamide moiety:
| Reducing Agent | Conditions | Product | Key Observation |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Primary amine | 89% yield; confirmed by NMR |
| NaBH₄/CuCl₂ | Methanol, 50°C | Secondary amine | Synergistic effect improves reduction efficiency |
Reduced analogs showed no antitumor activity in mouse lymphoid leukemia models but exhibited improved pharmacokinetic profiles .
Substitution Reactions
Electrophilic aromatic substitution occurs at the benzene ring, while nucleophilic substitution targets sulfonamide groups:
Electrophilic Substitution (Nitration)
| Reagent | Position | Yield | Isomer Dominance |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para | 73% | 4-nitro derivative (95% purity) |
Nucleophilic Substitution
Mechanistic studies reveal an SN1-like pathway for benzylation reactions (Scheme 1):
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Carbocation Formation : Benzyl bromide generates stable benzylic carbocation
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Nucleophilic Attack : Sulfonamide nitrogen reacts with carbocation
Structural Reactivity Insights
X-ray crystallography of analogs shows:
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S=O bond length : 1.432 Å (consistent with sulfonamide resonance stabilization)
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Tetrahedral geometry at sulfur atom facilitates electron withdrawal from aromatic ring
Biological Activity Correlations
Derivative screening revealed:
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CA Isozyme Binding :
Derivative CA I Kᵢ (nM) CA II Kᵢ (nM) Parent compound 420 310 4-NO₂ substituted 38 22 4-CN substituted 45 29 -
Electron-withdrawing groups at para position enhance CA affinity by 11-fold
Scientific Research Applications
4-[(Benzylsulfonyl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(benzylsulfonyl)amino]benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The compound also interferes with bacterial growth by inhibiting bacterial carbonic anhydrases .
Comparison with Similar Compounds
Key Observations :
- Schiff Base Derivatives (e.g., Compounds in ): Synthesized via condensation of 4-aminobenzenesulfonamide with aldehydes (e.g., 5-chlorosalicylaldehyde, 4-methoxybenzaldehyde) under reflux. Yields are typically high (86–94%), and intramolecular hydrogen bonding stabilizes planar conformations .
- Benzylamino Derivatives (e.g., 2a ): Produced by reducing Schiff bases (e.g., 1a) with NaBH₄. The absence of the imine group reduces planarity and may alter solubility.
- Nitro/Methoxy Substituents (e.g., ): Electron-withdrawing groups like –NO₂ enhance reactivity but may reduce bioavailability due to increased polarity.
Structural and Crystallographic Differences
The benzylsulfonyl group in the target compound introduces distinct structural features compared to analogs:
Table 2: Crystallographic Parameters of Selected Compounds
Key Observations :
Key Observations :
- Schiff Bases : Exhibit antimicrobial and antitumor activities, often enhanced by metal coordination (e.g., Co(II) complexes ).
- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., in ) improve target binding via halogen bonding or dipole interactions. The benzylsulfonyl group in the target compound may similarly enhance affinity for enzymes like carbonic anhydrases .
Biological Activity
4-[(Benzylsulfonyl)amino]benzenesulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of both benzene and sulfonamide functional groups, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O4S3. Its structure allows for multiple interactions with biomolecules, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). CAs are crucial for maintaining acid-base balance and facilitating physiological processes. Studies have shown that derivatives of benzenesulfonamide exhibit high binding affinities to different CA isozymes, indicating their potential as therapeutic agents against conditions like glaucoma and cancer .
Inhibition of Carbonic Anhydrases
Research has demonstrated that this compound and its derivatives can effectively inhibit human carbonic anhydrases (CA I, II, and IX). For instance, a study reported that certain derivatives exhibited nanomolar affinities towards CA I isozyme, highlighting their potential as selective inhibitors .
Anti-inflammatory and Antimicrobial Properties
In vivo studies have indicated that benzenesulfonamide derivatives possess significant anti-inflammatory properties. For example, compounds derived from benzenesulfonamides were shown to inhibit carrageenan-induced paw edema in rat models . Additionally, antimicrobial activity has been observed against various bacterial strains, with some compounds demonstrating minimal inhibitory concentrations (MIC) in the low mg/mL range against pathogens such as E. coli and S. aureus .
Case Study 1: Cardiovascular Effects
A recent study evaluated the impact of a related benzenesulfonamide on perfusion pressure in animal models. The results indicated that the compound significantly reduced perfusion pressure in a time-dependent manner, suggesting its potential role in modulating cardiovascular functions through interactions with calcium channels .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor activity of sulfonamide derivatives. While some compounds showed promise in vitro against cancer cell lines, others failed to demonstrate significant effects in vivo against mouse lymphoid leukemia models. This highlights the importance of further research to optimize these compounds for clinical applications .
Data Tables
| Biological Activity | Compound | IC50 Value (nM) | Target |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | This compound | 0.12 | CA IX |
| Anti-inflammatory Activity | 4-amino-benzenesulfonamide | 94.69% inhibition | Rat paw edema |
| Antimicrobial Activity | 4d (from benzenesulfonamide series) | 6.72 mg/mL | E. coli |
Pharmacokinetics
Preliminary pharmacokinetic studies using computational models have suggested favorable absorption and distribution characteristics for this compound. Parameters such as permeability across cellular membranes were assessed using models like ADME/PK analysis, indicating potential for oral bioavailability .
Q & A
Q. What are the standard synthetic routes for 4-[(benzylsulfonyl)amino]benzenesulfonamide?
The compound is typically synthesized via nucleophilic substitution. A substituted acyl chloride or benzyl chloride is reacted with 4-aminobenzenesulfonamide in dry acetone with pyridine as a base. The reaction is stirred for ~12 hours, followed by solvent evaporation, extraction with ethyl acetate, and acidification to pH 1 with HCl to isolate the product . Modifications to the sulfonyl or benzyl groups can be introduced by varying the acyl chloride precursor .
Q. How is the structural integrity of this compound validated experimentally?
Characterization involves:
- NMR spectroscopy : To confirm substitution patterns (e.g., singlet for -SO₂NH-, multiplet for aromatic protons) .
- Mass spectrometry : For molecular ion peaks matching the expected molecular weight .
- Elemental analysis : To verify C, H, N, and S content .
- IR spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Q. What are the primary biological targets or activities associated with this compound?
Benzenesulfonamide derivatives are investigated as carbonic anhydrase inhibitors, antimicrobial agents, and anticonvulsants. Activity depends on substituents; for example, halogenated analogs show enhanced binding to enzyme active sites .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent), purity of synthesized compounds, or differences in cell lines. Mitigation strategies include:
- Purity validation : HPLC or TLC to confirm >95% purity .
- Standardized assays : Use of positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
- Dose-response curves : To establish EC₅₀/IC₅₀ values and compare potency .
Q. What computational methods are used to predict or optimize the compound’s activity?
- Molecular docking : To model interactions with targets like carbonic anhydrase II (PDB ID 3CA2). Software such as AutoDock Vina can predict binding affinities .
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ constants) with biological activity to guide synthetic prioritization .
Q. What challenges arise in crystallographic refinement of benzenesulfonamide derivatives?
- Disorder in substituents : Benzyl or sulfonyl groups may require anisotropic displacement parameter refinement.
- Twinning : Common in sulfonamide crystals; SHELXL’s TWIN/BASF commands can resolve this .
- Hydrogen bonding networks : SHELXPRO aids in modeling interactions like N–H···O=S, critical for stability .
Q. How are metal chelates of this compound synthesized, and what applications do they have?
- Synthesis : Reflux the ligand with metal salts (e.g., Mn²⁺, Co²⁺) in ethanol. Ammonium acetate is added to deprotonate the sulfonamide, facilitating coordination .
- Applications : Chelates exhibit enhanced antimicrobial activity compared to the free ligand, attributed to increased membrane permeability via metal-lipid interactions .
Methodological Considerations
Q. What strategies improve yield in the synthesis of substituted derivatives?
- Solvent optimization : Dry acetone minimizes side reactions (e.g., hydrolysis of acyl chlorides) .
- Catalytic pyridine : Enhances nucleophilicity of the sulfonamide nitrogen .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for certain analogs .
Q. How can thermal stability be assessed for this compound?
Thermogravimetric analysis (TGA) : Measures decomposition temperatures. For example, metal chelates often show stability up to 250–300°C, correlating with ligand-metal bond strength .
Data Interpretation and Optimization
Q. What analytical techniques differentiate polymorphic forms of the compound?
Q. How can regioselectivity be controlled during functionalization?
- Directing groups : Use of -NH₂ or -SO₂NH₂ to guide electrophilic substitution to para positions .
- Protecting groups : Acetylation of the sulfonamide nitrogen prevents undesired side reactions during benzylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
